![molecular formula C12H12N2O2S2 B3263830 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester CAS No. 380442-79-5](/img/structure/B3263830.png)
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester, also known as ATDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATDC is a member of the isothiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its inhibitory effects against bacteria, fungi, and other microorganisms. In vitro studies have demonstrated its ability to hinder microbial growth, making it a promising candidate for novel antibiotics or antifungal agents .
Proteomics Research
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester: finds utility in proteomics studies. Scientists use it as a reagent to label proteins, enabling their identification and quantification. Its unique chemical properties facilitate protein labeling and detection in mass spectrometry experiments .
Synthetic Chemistry
Organic chemists explore the compound’s synthetic potential. Its isothiazole ring system, combined with the amino and thioxo groups, allows for diverse chemical transformations. Researchers have used it as a building block to synthesize more complex molecules, such as heterocycles and bioactive compounds .
Environmental Monitoring
The compound’s reactivity and stability make it suitable for environmental monitoring. Researchers have used it as a sensor or probe to detect specific analytes (e.g., heavy metals, pollutants) in water or soil. Its fluorescence properties allow for sensitive and selective detection .
properties
IUPAC Name |
ethyl 5-amino-2-phenyl-3-sulfanylidene-1,2-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-12(15)9-10(13)18-14(11(9)17)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCWGKPJJSHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN(C1=S)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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